

natural sources of Delphinidin 3-glucoside chloride Hibiscus sabdariffa

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

Cat. No.: S592777

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Natural Sources & Key Characteristics

The primary natural source of Delphinidin-3-glucoside chloride is the calyces of **Hibiscus sabdariffa** [1] [2]. This compound is part of a broader family of delphinidin derivatives found in the plant, with **delphinidin-3-O-sambubioside** also being a major polyphenolic component [3].

The table below summarizes its core chemical identity and basic physicochemical properties:

Property	Description
IUPAC Name	(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride [2]
CAS Number	6906-38-3 [1] [2]
Molecular Formula	C ₂₁ H ₂₁ ClO ₁₂ [1] [2]
Molecular Weight	500.84 g/mol [1] [2]
Appearance	Purple to black solid powder [2]

Property	Description
Solubility	Soluble in DMSO (~20 mM) and in aqueous formulation buffers [2]

Detailed Experimental Data & Protocols

For research purposes, quantitative biological data and reproducible experimental protocols are crucial.

Quantitative Biological Activity

The following table summarizes key experimental findings from the literature:

Biological Activity / Parameter	Experimental System	Result / Value	Citation
EGFR Inhibition (IC ₅₀)	In vitro assay	2.37 μM [1] [2]	
ERβ Binding (IC ₅₀)	In vitro assay	9.7 μM [2]	
Induction of Apoptosis	B-cell chronic lymphocytic leukemia (B-CLL) cells	Effective at 30-100 μM for 24 hours [1]	
In Vivo Anti-tumor Activity	MDA-MB-231-Luc-GFP xenografted mice	40 mg/kg/day (oral gavage) for 25 days inhibited tumor growth [1]	
Major Polyphenol in Extract	<i>H. sabdariffa</i> calyx extract	Identified as a major component [3]	

Detailed Experimental Protocols

1. Extraction from *Hibiscus sabdariffa* A comparative study provides a methodology for extracting delphinidin and other polyphenols from *H. sabdariffa* calyces [3]:

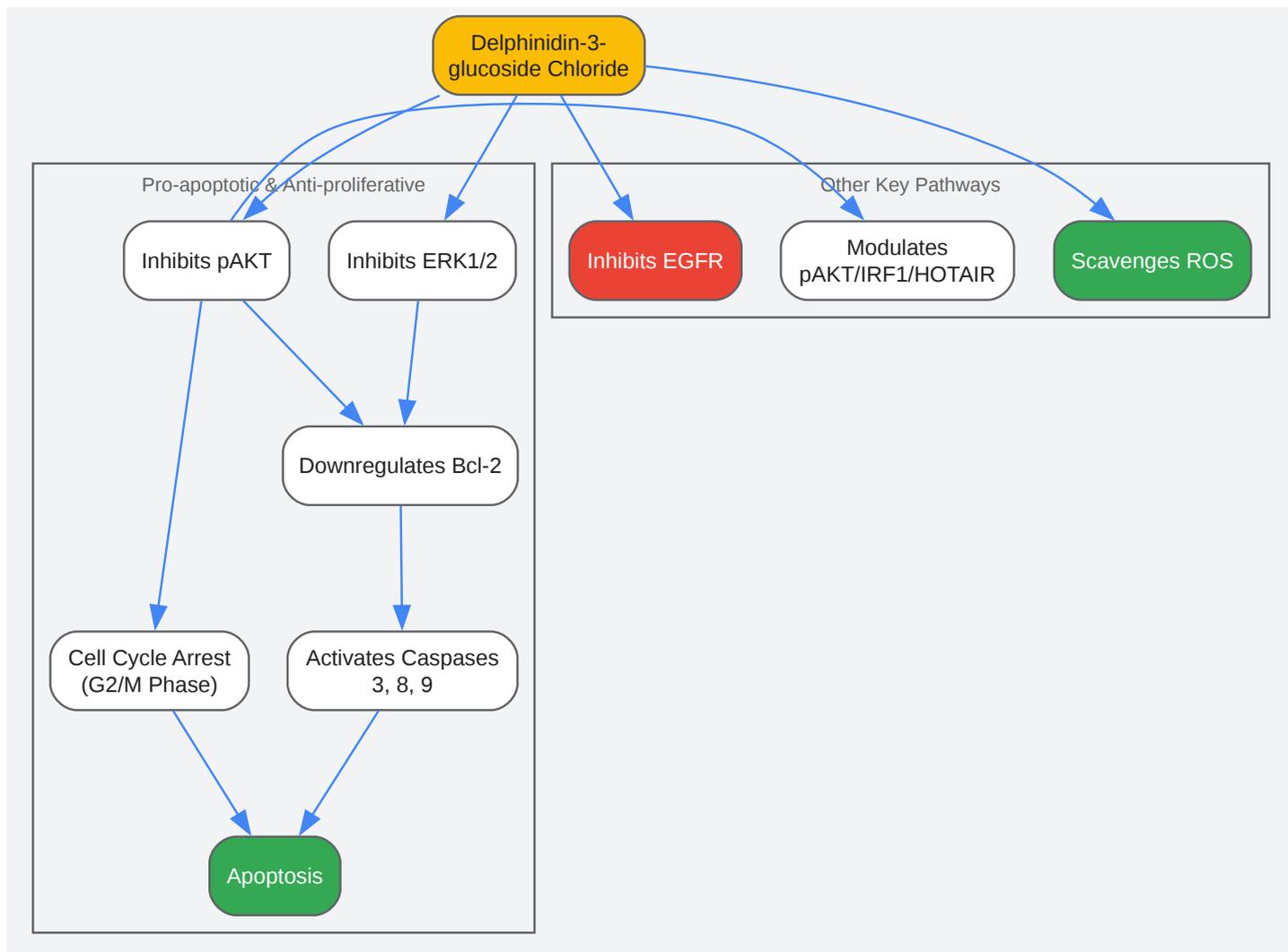
- **Solvent Systems:** Methanol and ethanol are more effective than water for extracting polyphenolic compounds [3].
- **Temperature Consideration:** Room temperature (approximately 23°C) is most suitable. Increasing temperature to 90°C causes thermal degradation of polyphenols and reduces antioxidant activity [3].
- **Storage Stability:** The antioxidant activity of the extracts significantly declines after 6 weeks when stored at -30°C, even if the total phenolic content remains stable [3].

2. In Vivo Formulation Preparation A supplier protocol details how to prepare a solution for animal studies [2]:

- **Formulation 1:** 0.5 mg/mL solution can be made using 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
- **Preparation Sequence:** Add co-solvents sequentially from left to right. For 1 mL of working solution:
 - Add 100 µL of a 5.0 mg/mL DMSO stock solution to 400 µL PEG300 and mix evenly.
 - Add 50 µL Tween-80 and mix evenly.
 - Add 450 µL normal saline to adjust the volume to 1 mL.

Mechanism of Action and Signaling Pathways

Delphinidin-3-glucoside chloride exerts its anti-tumor effects through multiple interconnected signaling pathways.



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Summary of the key molecular mechanisms and signaling pathways through which Delphinidin-3-glucoside chloride exerts its anticancer effects. The compound's activity is not limited to a single pathway. It also exhibits **potent antioxidant activity** by scavenging reactive oxygen species (ROS) due to its multiple hydroxyl groups [4] [5]. Furthermore, its **anti-inflammatory properties** are linked to the inhibition of key mediators like NF- κ B and COX-2 [4].

Pharmacological Profile and Research Considerations

- **Synergistic Potential:** Delphinidin and its derivatives show promise for use in combination with other anticancer agents, which can enhance efficacy and potentially overcome drug resistance [5].
- **Bioavailability Challenge:** A key challenge for therapeutic application is its **low bioavailability**. The glycosylated form (like the 3-glucoside) is more easily absorbed than the aglycone (delphinidin), but overall stability and absorption remain subjects of ongoing research [4].

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